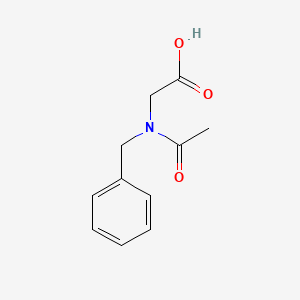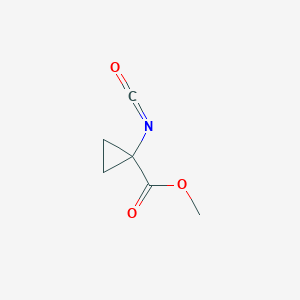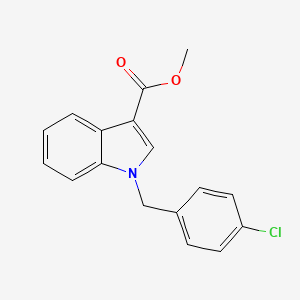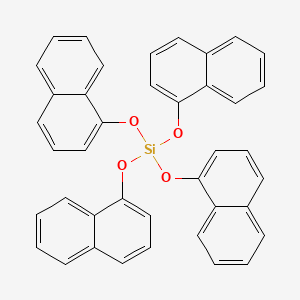
N-acetyl-N-benzylglycine
Overview
Description
N-acetyl-N-benzylglycine is a chemical compound with the molecular formula C11H13NO3 . It contains a total of 28 atoms, including 13 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .
Synthesis Analysis
The synthesis of N-acetyl compounds involves a complex biochemical reaction that transfers the acetyl group (-COCH3) to the nitrogen atom of the amino group in the molecule . This process, commonly referred to as acetylation, is catalyzed by enzymes known as acetyltransferases . The acetyl group is derived from acetyl coenzyme A (acetyl-CoA), an important molecule involved in various metabolic processes .Molecular Structure Analysis
The this compound molecule contains a total of 28 bonds. There are 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amide (aliphatic), and 1 hydroxyl group .Scientific Research Applications
Organic Intermediate in Various Industries
N-acetyl-N-benzylglycine serves as an organic intermediate in various industries. For instance, its derivative, N-benzylglycine ethyl ester, is used in the agricultural, pharmaceutical, and chemical industries due to its synthesis techniques involving several starting materials like ethyl acetate halide and glycine ethyl ester (Bao, 2005).
Peptide Modification and Biological Activity
This compound has been incorporated into biologically active peptides. For example, N-Benzylglycine (Nphe) was used in modifying the Thr6-Bradykinin peptide, which is potent in stimulating smooth muscle contraction. Such modifications provide insights into structure-activity relationships of peptides (Gobbo et al., 2001).
Conformational Studies in Organic Chemistry
In organic chemistry, the conformational preferences of this compound derivatives have been studied. The intrinsic conformations of C(alpha,alpha)-dibenzylglycine were determined using quantum chemical calculations, revealing various stable conformations and highlighting its conformational flexibility (Casanovas, Nussinov, & Alemán, 2008).
Role in Enzyme Activity and Disease Markers
The compound's derivatives have been linked to enzyme activities and disease markers. For instance, the glycine-N-acyltransferase gene family, which includes enzymes catalyzing glycine-N-acyltransfer reactions, was studied for its potential as a novel marker for hepatocellular carcinoma (Matsuo et al., 2012).
Biochemical and Clinical Diagnostics
This compound derivatives have applications in biochemical and clinical diagnostics. For example, urinary acylglycines, including its derivatives, are important in diagnosing inherited disorders of mitochondrial fatty acid beta-oxidation (Costa et al., 2000).
Enhancing Pseudocapacitance Performance
In the field of materials science, derivatives of this compound have been used to enhance the pseudocapacitance performance of certain materials, demonstrating potential for supercapacitor applications (Kowsari et al., 2019).
Future Directions
While specific future directions for N-acetyl-N-benzylglycine are not available, research on similar N-acetyl compounds suggests potential applications in medicine and biotechnology . For instance, the reductive glycine pathway, which involves N-acetyl compounds, has been identified as a promising pathway for the assimilation of formate and other sustainable C1-feedstocks .
Mechanism of Action
Target of Action
N-acetyl-N-benzylglycine is a derivative of the amino acid glycine Similar compounds such as n-acetylcysteine are known to interact with various proteins and enzymes in the body, playing roles in processes such as antioxidant activity and glutathione induction .
Mode of Action
For instance, N-acetylcysteine, a related compound, is known to interact with its targets by binding to proteins in hepatocytes, leading to cellular changes .
Biochemical Pathways
For instance, they are involved in the phase II component of the mammalian xenobiotic detoxification system .
Pharmacokinetics
For instance, N-acetylcysteine is known to have a half-life of around 6 hours, and its pharmacokinetics are altered by chronic liver and renal disease as well as exercise .
Result of Action
Similar compounds such as n-acetylcysteine are known to have various effects, such as acting as an antioxidant, inducing glutathione, and having an immunomodulatory and anti-inflammatory effect .
properties
IUPAC Name |
2-[acetyl(benzyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-9(13)12(8-11(14)15)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPMURVETPAMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306955 | |
| Record name | N-Acetyl-N-benzylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7662-79-5 | |
| Record name | NSC184719 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetyl-N-benzylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















